molecular formula C23H26N2O4S2 B2781053 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-phenylpropyl)thiophene-2-carboxamide CAS No. 1291844-36-4

3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-phenylpropyl)thiophene-2-carboxamide

Cat. No.: B2781053
CAS No.: 1291844-36-4
M. Wt: 458.59
InChI Key: AXJHLZVYJOKDMP-UHFFFAOYSA-N
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Description

3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-phenylpropyl)thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis due to their unique structural and electronic properties .

Preparation Methods

The synthesis of 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-phenylpropyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be performed at room temperature, making it suitable for the synthesis of complex molecules .

Chemical Reactions Analysis

3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-phenylpropyl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the molecule.

Mechanism of Action

The mechanism of action of 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-phenylpropyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, thiophene derivatives have been shown to inhibit certain enzymes involved in inflammation and cancer progression .

Comparison with Similar Compounds

Similar compounds to 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-phenylpropyl)thiophene-2-carboxamide include other thiophene derivatives such as:

These compounds share the thiophene core structure but differ in their substituents, leading to variations in their biological activities and applications

Properties

IUPAC Name

3-[(4-ethoxyphenyl)-methylsulfamoyl]-N-(3-phenylpropyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4S2/c1-3-29-20-13-11-19(12-14-20)25(2)31(27,28)21-15-17-30-22(21)23(26)24-16-7-10-18-8-5-4-6-9-18/h4-6,8-9,11-15,17H,3,7,10,16H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXJHLZVYJOKDMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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